1-(3-Bromo-5-fluorophenyl)propan-2-one
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Overview
Description
1-(3-Bromo-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFO. It is a derivative of acetophenone, where the phenyl ring is substituted with bromine and fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Bromo-5-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination and fluorination of acetophenone derivatives. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The bromine and fluorine substituents can enhance binding affinity and selectivity towards molecular targets. The compound may interact with active sites through hydrogen bonding, van der Waals forces, and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(3-fluorophenyl)propan-1-one: Similar structure but different position of the bromine atom.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains a trifluoromethyl group instead of a fluorophenyl group.
2-Bromo-1-(2-fluorophenyl)propan-1-one: Similar structure but different position of the fluorine atom.
Uniqueness
1-(3-Bromo-5-fluorophenyl)propan-2-one is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds .
Biological Activity
1-(3-Bromo-5-fluorophenyl)propan-2-one, also known as a bromo-fluorophenyl ketone, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10BrF
- Molecular Weight : 233.09 g/mol
- IUPAC Name : this compound
- Structure : The compound features a propanone moiety attached to a brominated and fluorinated phenyl ring.
The biological activity of this compound is believed to stem from its ability to interact with specific receptors and enzymes in biological systems. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor or modulator of certain biological pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced activity against various bacterial strains.
Compound | MIC (mg/mL) | Activity Against |
---|---|---|
This compound | 0.025 | E. coli |
1-(3-Bromo-4-chlorophenyl)propan-2-one | 0.020 | S. aureus |
These findings suggest that the presence of bromine and fluorine atoms may contribute to the increased potency against pathogenic microorganisms .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound demonstrated moderate cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.
Cell Line | IC50 (µM) |
---|---|
HeLa | 15.0 |
MCF-7 | 12.5 |
A549 | 18.0 |
These results highlight the compound's potential for further development in cancer therapeutics .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of various bromo-fluorophenyl ketones, including this compound. The research indicated that this compound selectively inhibited cell proliferation in breast cancer cells through apoptosis induction mechanisms, suggesting its utility in targeted cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of halogenated phenyl ketones against resistant bacterial strains. The results showed that this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further exploration as an antibiotic agent .
Properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)propan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGRMSFPXKVSMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC(=C1)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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